

CAS number 66-84-2 properties and structure

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Compound of Interest

Compound Name: *2-Amino-2-deoxyglucose*
hydrochloride

Cat. No.: *B195360*

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An In-depth Technical Guide to Glucosamine Hydrochloride (CAS 66-84-2)

Introduction

Glucosamine hydrochloride (CAS Number: 66-84-2) is the hydrochloride salt of glucosamine, an amino sugar that is a fundamental building block for the biosynthesis of glycosaminoglycans (GAGs), proteoglycans, and other macromolecules essential for the structure and function of connective tissues, particularly articular cartilage.^{[1][2][3]} This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, biological activity, and experimental protocols related to glucosamine hydrochloride, intended for researchers, scientists, and professionals in drug development.

Chemical Identity and Structure

Glucosamine hydrochloride is a well-defined chemical entity with established identifiers.

Identifier	Value
CAS Number	66-84-2[4][5]
Molecular Formula	C ₆ H ₁₄ ClNO ₅ [4][5]
IUPAC Name	(3R,4R,5S,6R)-3-amino-6-(hydroxymethyl)oxane-2,4,5-triol hydrochloride[5]
Synonyms	2-Amino-2-deoxy-D-glucose hydrochloride, Chitosamine hydrochloride, Glucosamine HCl[4][6][7]
InChIKey	CBOJBBMQJBVCMW-BTVCFUMJSA-N[4]
SMILES	C(--INVALID-LINK--N)O)O">C@HO)O.Cl[4]

Structure:

In aqueous solutions, glucosamine exists as an equilibrium mixture of α - and β -anomers.[8]

Physicochemical Properties

The physical and chemical properties of glucosamine hydrochloride are summarized below.

Property	Value	Reference
Molecular Weight	215.63 g/mol	[4][9][10]
Appearance	White to off-white solid/powder	[4][11]
Water Solubility	551.0 mg/mL	[5]
logP	-2.7	[5]
pKa (Strongest Acidic)	11.73	[5]
pKa (Strongest Basic)	8.23	[5]
Polar Surface Area	116.17 Å ²	[5]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and quantification of glucosamine hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR:** In D_2O , the spectrum shows signals for the α - and β -anomers. The anomeric proton signals are most distinct, appearing at approximately 5.45 ppm (doublet, $J = 3.6$ Hz) for the α -anomer and 4.94 ppm (doublet, $J = 8.4$ Hz) for the β -anomer.[\[8\]](#) The equilibrium distribution in D_2O is approximately 60% β -anomer and 40% α -anomer.[\[8\]](#) Other sugar ring protons resonate between 2.7 and 3.8 ppm.[\[12\]](#)
- ^{13}C NMR:** The carbon signals provide further structural confirmation.[\[13\]](#)[\[14\]](#)

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of glucosamine hydrochloride exhibits characteristic absorption peaks.[\[15\]](#)
[\[16\]](#)

Wavenumber (cm^{-1})	Assignment	Reference
~3291	N-H and O-H stretching	[15]
~3000, ~2881	C-H stretching	[15]
~1618, ~1537	N-H bending	[15]
~1140	Asymmetric C-O-C stretching	[15]
~1094	Secondary alcohol C-O stretching	[17] [18]

Biological Activity and Mechanism of Action

Glucosamine hydrochloride's primary biological role is as a precursor for the synthesis of GAGs and proteoglycans, which are critical components of articular cartilage.[\[1\]](#) Its mechanism of action is multifaceted:

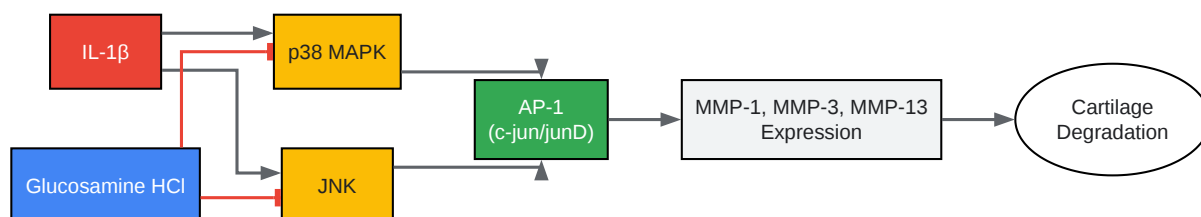
- **Chondroprotective Effects:** It provides the necessary substrate for chondrocytes to synthesize the structural components of the cartilage matrix, helping to maintain its integrity and shock-absorbing properties.[1][3]
- **Anti-inflammatory Activity:** Glucosamine has been shown to exert anti-inflammatory effects by inhibiting inflammatory signaling pathways. It can suppress the production of pro-inflammatory mediators like nitric oxide and prostaglandin E2.[9][19] It also inhibits the activation of key inflammatory transcription factors such as NF-κB.[20][21]

Signaling Pathway Involvement

Glucosamine influences several key intracellular signaling pathways implicated in inflammation and cartilage homeostasis.

MAP Kinase (MAPK) Pathway

Glucosamine has been shown to inhibit the phosphorylation of c-Jun N-terminal kinase (JNK) and p38 MAPK in response to inflammatory stimuli like Interleukin-1 beta (IL-1β).[19][21] This inhibition leads to a downstream reduction in the expression of matrix metalloproteinases (MMPs) such as MMP-1, MMP-3, and MMP-13, which are enzymes responsible for cartilage degradation.[19]



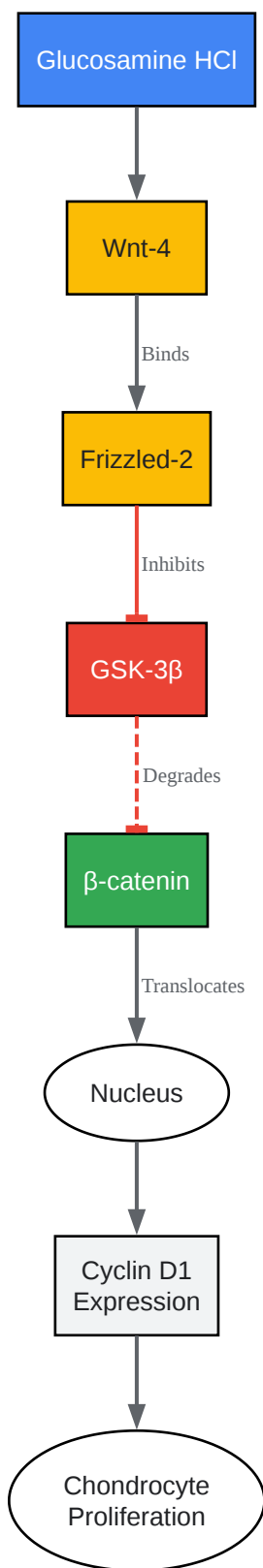
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Glucosamine inhibits IL-1β-induced MAPK signaling.

Wnt/β-catenin Pathway

Studies indicate that glucosamine can promote chondrocyte proliferation by activating the Wnt/β-catenin signaling pathway.[22] It upregulates the expression of Wnt-4 and its receptor

Frizzled-2, leading to the accumulation and nuclear translocation of β -catenin. In the nucleus, β -catenin activates target genes like Cyclin D1, which promotes cell cycle progression.[22]



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Glucosamine promotes chondrocyte proliferation via Wnt signaling.

Pharmacokinetics

The bioavailability and pharmacokinetic profile of glucosamine can vary.

Parameter	Species	Value	Route	Reference
Oral Bioavailability	Horse	6.1%	Oral (nasogastric)	[23]
	Dog	~12%	Oral	
	Rat	19%	Oral	
Tmax	Human	~3 hours	Oral	[20]
Dog	1.5 hours	Oral	[24]	
Elimination Half-life ($t_{1/2}$)	Human	~15 hours	Oral	[20]
Dog	0.52 hours	IV	[24]	
Metabolism	-	Significant first-pass metabolism in the liver	-	[20] [26]
Excretion	-	Primarily degraded to CO ₂ , water, and urea; non-absorbed fraction in feces	-	[20] [26]

Toxicology and Safety

Glucosamine hydrochloride is generally considered safe and well-tolerated.[\[27\]](#)

Parameter	Species	Value	Notes	Reference
LD ₅₀ (Oral)	Rat	>5000 mg/kg	Low acute oral toxicity	[20]
Mouse	15,000 mg/kg	Low acute oral toxicity	[28]	
Common Side Effects	Human	Nausea, bloating, diarrhea, constipation	Mild gastrointestinal effects	[2][27]
Allergenicity	Human	-	Potential for allergic reactions in individuals with shellfish allergies, as it is often derived from crustacean shells.	[6][27]

Experimental Protocols

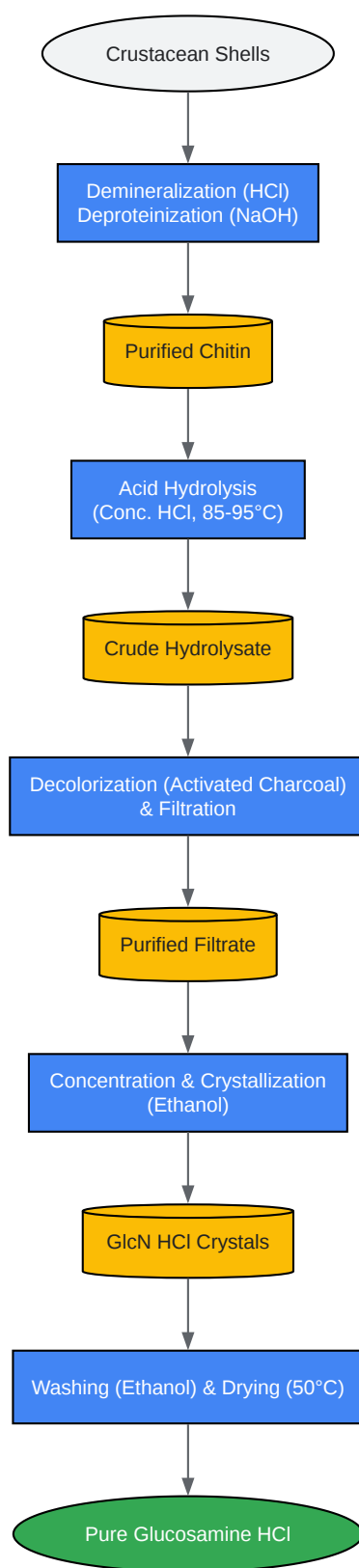
Production of Glucosamine Hydrochloride from Chitin

A common method for producing glucosamine hydrochloride is through the acid hydrolysis of chitin, which is sourced from crustacean shells.[16][29][30][31]

Methodology:

- **Preparation of Chitin:** Raw crustacean shells are demineralized using an acid (e.g., HCl) to remove calcium carbonate, followed by deproteinization with an alkali solution (e.g., NaOH) to remove proteins.[16][29]
- **Acid Hydrolysis:** The purified chitin is mixed with concentrated hydrochloric acid (e.g., 12 M HCl) at an optimized solid-to-liquid ratio (e.g., 1:20 g/mL).[16][29] The mixture is heated (e.g., 85-95°C) with agitation for several hours to break down the chitin polymer and deacetylate the N-acetylglucosamine units.[29][31]

- Decolorization and Filtration: The resulting solution is cooled and treated with activated charcoal to remove colored impurities.[\[30\]](#)[\[31\]](#) It is then filtered to remove the charcoal and any solid residue.
- Crystallization and Recovery: The filtrate is concentrated under reduced pressure. The glucosamine hydrochloride is then precipitated and crystallized by adding a solvent like 95% ethanol.[\[29\]](#)[\[30\]](#)
- Washing and Drying: The crystals are collected by filtration, washed with ethanol to remove residual impurities, and dried at a controlled temperature (e.g., 50°C).[\[16\]](#)[\[29\]](#)



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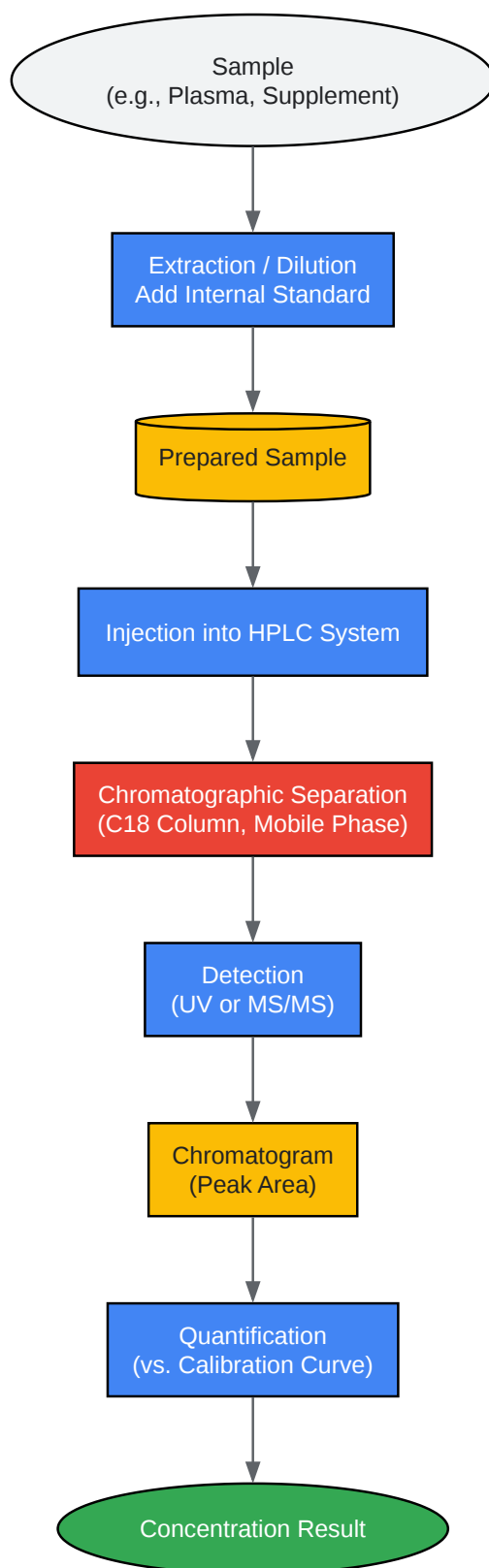
Workflow for Glucosamine HCl production from crustacean shells.

Analysis by High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for the quantification of glucosamine in various matrices.

Methodology:

- **Sample Preparation:** Plasma samples, dietary supplements, or other matrices are prepared to extract glucosamine. This may involve protein precipitation, dilution, and filtration. An internal standard (e.g., galactosamine) is often added.[\[25\]](#)
- **Chromatographic System:** A standard HPLC system equipped with a suitable column (e.g., C18) and a UV or mass spectrometry (MS) detector is used.[\[23\]](#)[\[25\]](#)
- **Mobile Phase:** The composition of the mobile phase is optimized for separation. A common approach involves a gradient or isocratic elution with a mixture of an aqueous buffer and an organic solvent like acetonitrile.[\[32\]](#)
- **Detection:** As glucosamine lacks a strong chromophore, direct UV detection can be challenging. Pre-column or post-column derivatization is often employed to enhance detection. Alternatively, a more sensitive detector like an electrospray ionization tandem mass spectrometer (ESI-MS/MS) can be used for direct quantification.[\[23\]](#)
- **Quantification:** A calibration curve is generated using standards of known concentrations. The peak area of glucosamine in the sample is compared to the calibration curve to determine its concentration.[\[25\]](#)[\[32\]](#)



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General workflow for HPLC analysis of Glucosamine HCl.

Applications in Research and Drug Development

Glucosamine hydrochloride is widely used as a dietary supplement for joint health, particularly for managing the symptoms of osteoarthritis.[1][2] In research, it serves as a tool to investigate cartilage biology, inflammatory processes, and the mechanisms of chondroprotection. Its effects on various signaling pathways make it a compound of interest for studying cellular metabolism and proliferation.[9][22] While its clinical efficacy remains a subject of debate, it continues to be a focus of studies aimed at developing disease-modifying treatments for osteoarthritis and other inflammatory conditions.[21]

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